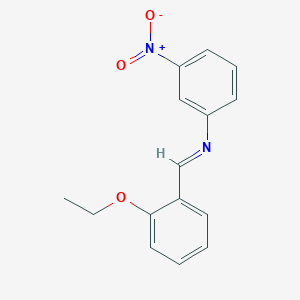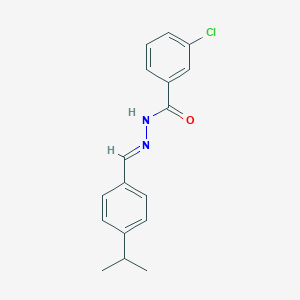![molecular formula C20H16N2O2 B326160 N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B326160.png)
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl core with a carboxamide group at the fourth position and a carbamoyl group at the third position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves a multi-step process. One common method is the reaction of biphenyl-4-carboxylic acid with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that the compound can bind to targets such as acetylcholinesterase and butyrylcholinesterase, suggesting its potential as an inhibitor of these enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carboxamide: Lacks the carbamoyl group at the third position.
N-phenylbiphenyl-4-carboxamide: Has a phenyl group instead of a carbamoyl group.
Uniqueness
N-(3-CARBAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of both the carboxamide and carbamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C20H16N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)17-7-4-8-18(13-17)22-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,21,23)(H,22,24) |
Clave InChI |
DWVBVKUOHDKNQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromobenzylidene)amino]benzonitrile](/img/structure/B326079.png)
![3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326080.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-4-methoxybenzohydrazide](/img/structure/B326082.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-nitrobenzamide](/img/structure/B326085.png)
![6-bromo-5-methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B326086.png)
![(6E)-3-(diethylamino)-6-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326089.png)

![2-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]benzamide](/img/structure/B326093.png)
![4-methoxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B326094.png)
![3-{[(3-Fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B326095.png)
![N-[4-(benzyloxy)benzylidene]-N-[4-(diethylamino)phenyl]amine](/img/structure/B326096.png)
![3-fluoro-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B326097.png)
![3-chloro-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide](/img/structure/B326099.png)

